4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Description
4-Cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS: 1105197-41-8) is a heterocyclic compound with the molecular formula C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol . Its core structure consists of a fused pyrazolo-pyridazinone system, substituted with a cyclopropyl group at position 4 and a phenyl group at position 1. This scaffold is recognized for its versatility in medicinal chemistry, particularly as a template for kinase inhibitors and antiviral agents, as evidenced by its structural similarity to FGFR inhibitors and compounds targeting Zika virus (ZIKV) .
Properties
IUPAC Name |
4-cyclopropyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14-13-11(12(16-17-14)9-6-7-9)8-15-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFNKCFWONBAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical attributes:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₂N₄O
- Molecular Weight : 252.277 g/mol
- CAS Number : 1105197-41-8
- Purity : 95% .
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain pyrazolo derivatives have been explored for their potential to combat bacterial infections.
- Enzyme Inhibition : These compounds may act as inhibitors for various enzymes involved in disease processes.
Table 1: Summary of Biological Activities
Antitumor Activity
A study demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibited significant cytotoxic effects against human tumor cell lines. For instance:
- Compound A showed an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating high selectivity for CDK2 over CDK9 (265-fold) .
This suggests that modifications to the pyrazolo structure can enhance selectivity and efficacy.
Antimicrobial Properties
Another investigation focused on the antimicrobial potential of similar compounds, revealing:
- Effective inhibition of growth in various bacteria strains, highlighting the versatility of these compounds in therapeutic applications .
The biological activity of this compound is believed to involve:
- Kinase Inhibition : Interference with kinase signaling pathways crucial for cell proliferation and survival.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
- Antioxidant Activity : Potential reduction of oxidative stress markers in cells.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₂N₄O
- Molecular Weight : 252.28 g/mol
- IUPAC Name : 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Purity : 95%
This compound contains a pyrazolo[3,4-d]pyridazin scaffold, which is significant in the design of various bioactive molecules.
Protein Kinase Inhibition
The pyrazolo scaffold is widely recognized for its role in developing protein kinase inhibitors (PKIs). These inhibitors are crucial for targeted cancer therapies. The compound's structure allows it to interact effectively with the ATP-binding sites of various kinases, making it a candidate for inhibiting key signaling pathways involved in cancer progression.
Case Study: JAK Inhibitors
Recent studies have highlighted the importance of compounds with similar scaffolds in developing Janus kinase (JAK) inhibitors. For instance, ruxolitinib and itacitinib are notable JAK inhibitors that have shown efficacy in treating myelofibrosis and other hematological malignancies. The structural similarities suggest that this compound may exhibit comparable inhibitory effects on JAK pathways .
Anticancer Therapies
The compound's potential as an anticancer agent is underscored by its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyridazin scaffold can selectively target cancer cells while sparing normal cells.
Research Findings
Research has shown that compounds with similar structures can inhibit the growth of various cancer types, including breast and lung cancers. This effect is often mediated through the inhibition of specific kinases that regulate cell cycle progression and survival .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinase Activity : By binding to the active site of kinases, this compound can disrupt downstream signaling pathways essential for tumor growth.
- Modulation of Apoptotic Pathways : It may enhance apoptotic signals in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyridazin-7-one scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison with key analogues:
Substituent Effects on Physical Properties
4-Isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Molecular formula : C₁₄H₁₄N₄O
- Molecular weight : 254.29 g/mol
- Key differences : Replacing cyclopropyl with isopropyl increases molecular weight slightly and introduces a branched aliphatic group. This substitution may enhance lipophilicity but reduce steric constraints compared to the cyclopropyl group .
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Molecular formula : C₁₉H₁₄F₂N₄O
- Molecular weight : 352.34 g/mol
- Fluorine atoms may also improve metabolic stability .
4-Naphthalen-1-yl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7-one (Compound 9)
- Melting point : 292°C
Structural and Spectral Analysis
IR and NMR Trends
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound would show distinct ^1H NMR signals for its strained ring protons (~0.5–1.5 ppm), whereas isopropyl substituents exhibit characteristic doublets for CH(CH₃)₂ groups (~1.2–1.5 ppm) .
- Aromatic Substitutions : Fluorinated analogues (e.g., C₁₉H₁₄F₂N₄O) display downfield shifts in ^19F NMR and split aromatic proton signals due to electron-withdrawing effects .
Melting Point Correlations
Q & A
Q. Critical Factors :
- Temperature : Reactions at 60°C for 30 minutes improve regioselectivity .
- Solvent : Ethanol and methanol are preferred for solubility and ease of purification.
- Catalysts : Methanol sodium (MeONa) enhances condensation efficiency .
Q. Basic Characterization
- ¹H-NMR : Key signals include cyclopropyl protons (δ 1.30–1.70 ppm) and aromatic protons (δ 7.15–7.80 ppm). Substituents like styryl groups show vinyl proton doublets (δ 5.30 ppm) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 412.28) confirm molecular formulas (C₂₆H₂₅N₃O₂) .
- IR : Absorptions at 1650–1700 cm⁻¹ indicate carbonyl groups, while 3050–3100 cm⁻¹ signals confirm aromatic C–H stretches .
Q. Advanced Techniques :
- ¹³C-NMR : Assignments for pyridazinone carbons (δ 155–160 ppm) and cyclopropyl carbons (δ 10–15 ppm) resolve regiochemistry .
- X-ray Crystallography : Used for analogs to validate spatial arrangement of substituents (e.g., dihedral angles between pyridazine and phenyl rings) .
What is the mechanistic basis for its biological activity in oncology research?
Advanced Research Focus
The compound’s pyrazolo[3,4-d]pyridazine core inhibits tyrosine kinases like Fyn, which is overexpressed in NK/T-cell leukemia. Key findings:
- Fyn Phosphorylation : 4c analogs reduce Fyn activation (IC₅₀ < 1 µM) by blocking ATP-binding domains, as shown in KHYG1 and NK92 cell lines .
- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage are observed at 10 µM, with 60% apoptosis in Jurkat cells .
- Cell Cycle Arrest : G₂/M phase arrest occurs via downregulation of cyclin B1 and CDK1 phosphorylation .
Q. Structure-Activity Relationship (SAR) Insights
- Cyclopropyl Group : Enhances metabolic stability and kinase selectivity. Analogs with cyclopropyl show 3-fold higher Fyn inhibition vs. Src .
- Phenyl vs. Styryl : Styryl-substituted derivatives (e.g., 3a) exhibit improved lipophilicity (logP 3.2 vs. 2.8) and 50% higher cytotoxicity .
- Electron-Withdrawing Groups : 4-Chlorophenyl analogs increase binding affinity (Ki 12 nM vs. 45 nM for unsubstituted) due to hydrophobic pocket interactions .
Data Contradiction Note : Yields for benzyl-substituted analogs vary (72% vs. 83%) due to steric hindrance from bulky groups .
How can researchers resolve contradictions in reported synthetic yields or spectral data?
Q. Methodological Recommendations
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous ethanol vs. technical grade) and stirring rates, which impact reaction homogeneity .
- Spectral Validation : Compare ¹H-NMR δ 7.25–7.60 ppm (aromatic protons) across studies to identify impurities or tautomeric forms .
- Alternative Routes : If yields are low (<70%), consider Pd-catalyzed cross-coupling for cyclopropyl introduction, as reported for related pyridazinones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
